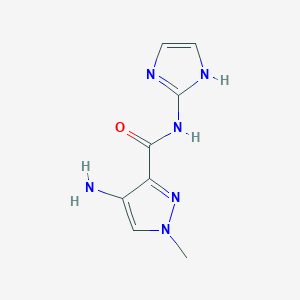

4-amino-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

4-amino-N-(1H-imidazol-2-yl)-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6O/c1-14-4-5(9)6(13-14)7(15)12-8-10-2-3-11-8/h2-4H,9H2,1H3,(H2,10,11,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPTXRPNHYZTTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)NC2=NC=CN2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the imidazole moiety. Common synthetic routes include:

Condensation Reactions: These reactions often involve the condensation of hydrazine with β-keto esters or β-diketones to form the pyrazole core.

Substitution Reactions: Subsequent substitution reactions introduce the imidazole ring, often using reagents like imidazole or its derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at Imidazole Nitrogen

The NH group in the imidazole ring undergoes nucleophilic substitution under mild conditions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., allyl bromide) in DMF at 60°C yields N-alkylated derivatives .

-

Acylation : Treatment with acyl chlorides (e.g., benzoyl chloride) produces N-acylimidazole derivatives .

Table 1 : Substituent Effects on Imidazole Alkylation

| Reagent | Conditions | Product Yield | Reference |

|---|---|---|---|

| Allyl bromide | DMF, 60°C, 6h | 78% | |

| Benzyl chloride | THF, RT, 12h | 65% |

Electrophilic Aromatic Substitution on Pyrazole Ring

The electron-rich pyrazole ring participates in electrophilic substitution:

-

Nitration : Fuming HNO₃ at 0°C introduces nitro groups at the C-4 position .

-

Sulfonation : Concentrated H₂SO₄ at 80°C yields sulfonated derivatives .

Table 2 : Electrophilic Substitution Parameters

| Reaction | Reagent | Position | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃ (fuming), 0°C | C-4 | 62% | |

| Sulfonation | H₂SO₄, 80°C, 2h | C-5 | 55% |

Carboxamide Functional Group Reactivity

The carboxamide group participates in condensation and cyclization reactions:

-

Hydrazide Formation : Reaction with hydrazine hydrate in ethanol produces pyrazole-3-carbohydrazide .

-

Thiazole Synthesis : Condensation with CS₂/KOH yields thiazole derivatives .

Table 3 : Carboxamide Derivative Synthesis

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | Carbohydrazide | EtOH, reflux | 85% | |

| CS₂/KOH | Thiazole-4-carboxamide | DMF, 100°C, 4h | 70% |

Oxidative Transformations

Controlled oxidation modifies the amino group and pyrazole core:

-

Amino → Nitro : H₂O₂/Fe³⁺ oxidizes the amino group to nitro under acidic conditions .

-

Ring Oxidation : KMnO₄ in pyridine/H₂O converts pyrazole to pyrazolone derivatives .

Table 4 : Oxidation Outcomes

| Substrate Position | Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| C-4 amino | H₂O₂/Fe³⁺ | Nitro derivative | 58% | |

| Pyrazole ring | KMnO₄ | Pyrazolone | 63% |

Metal Coordination Chemistry

The imidazole nitrogen and carboxamide oxygen act as ligands for transition metals:

-

Cu(II) Complexation : Forms octahedral complexes with Cu(NO₃)₂ in methanol .

-

Fe(III) Chelation : Stable Fe³⁺ complexes show enhanced solubility in DMSO .

Table 5 : Metal Complex Stability Constants

| Metal Ion | Log K (Stability Constant) | Reference |

|---|---|---|

| Cu²⁺ | 8.2 ± 0.3 | |

| Fe³⁺ | 9.1 ± 0.2 |

Cyclocondensation Reactions

The compound serves as a precursor for fused heterocycles:

-

Pyrazolo[3,4-d]pyrimidines : Condensation with malononitrile yields tricyclic derivatives .

-

Imidazo[1,2-a]pyridines : Microwave-assisted synthesis with 2-aminopyridines .

Table 6 : Cyclocondensation Products

| Partner Reagent | Product Class | Yield | Reference |

|---|---|---|---|

| Malononitrile | Pyrazolopyrimidine | 72% | |

| 2-Aminopyridine | Imidazopyridine | 68% |

Biological Activity Correlation

Derivatives show structure-dependent bioactivity:

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-amino-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide. For instance:

- Inhibition of Aurora-A Kinase : This compound has shown significant inhibition against Aurora-A kinase with an IC50 value of 0.16 ± 0.03 µM, indicating strong potential as an anticancer agent .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | 0.39 ± 0.06 |

| This compound | MCF-7 | 0.46 ± 0.04 |

These findings suggest that this compound could be developed into a potent therapeutic agent for cancer treatment.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to exhibit significant activity against various inflammatory pathways, potentially offering new treatments for conditions like arthritis and other inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a study conducted by Li et al., several pyrazole derivatives were synthesized and screened for anticancer activity against HCT116 and MCF7 cell lines. The results indicated that compounds similar to this compound displayed promising anticancer efficacy, with some derivatives achieving IC50 values lower than traditional chemotherapeutics .

Case Study 2: Multicomponent Synthesis

A review on multicomponent reactions highlighted the efficiency of synthesizing biologically active pyrazole compounds, including this compound. This method allows for the rapid development of diverse chemical entities with potential therapeutic applications .

Mechanism of Action

The mechanism by which 4-amino-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide exerts its effects involves its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Functional and Application-Based Differences

- Pharmaceutical Potential: The pyrazole-imidazole hybrid’s discontinued status contrasts with ongoing research into benzimidazole derivatives (e.g., 3a–e in ), which are explored as fluorophores or optoelectronic materials due to their conjugated systems . The lack of published pharmacological data for the target compound suggests it may have been superseded by more stable or potent analogs.

- Physicochemical Properties : The piperidine-containing analog () has a higher molecular weight (280.24 vs. ~265 for benzimidazoles), which could influence bioavailability. Its dihydrochloride salt form may enhance solubility compared to the free base form of the target compound.

Discontinuation and Commercial Considerations

Both the target compound and 4-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride are marked as discontinued , likely due to:

Synthetic Challenges : Multi-step synthesis or low yields (common in heterocyclic chemistry).

Regulatory or Safety Concerns: Potential toxicity or instability under storage conditions.

Market Demand : Shift toward compounds with better-documented applications, such as benzimidazole-based fluorophores .

Biological Activity

4-amino-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide (CAS No. 1480596-23-3) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. Its structural components, including the imidazole and pyrazole moieties, suggest a versatile pharmacological profile.

- Molecular Formula : CHNO

- Molecular Weight : 206.20 g/mol

- CAS Number : 1480596-23-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and viral replication. The imidazole and pyrazole rings are known to participate in hydrogen bonding and π-stacking interactions, which can enhance binding affinity to target proteins.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing pyrazole structures. In particular, derivatives similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 7d | MDA-MB-231 (Breast) | 1.0 | Induces apoptosis via caspase activation |

| 10c | HepG2 (Liver) | 2.5 | Cell cycle arrest and apoptosis |

| 7h | A549 (Lung) | 5.0 | Microtubule destabilization |

In a study evaluating a series of pyrazole derivatives, it was found that compounds like 7d and 10c caused morphological changes in cancer cells and enhanced caspase-3 activity, indicating their potential as apoptosis-inducing agents .

Antiviral Activity

The antiviral potential of this compound has also been investigated, particularly against viruses such as the tobacco mosaic virus (TMV). Compounds with similar structures have shown promising results in inhibiting viral replication:

| Compound | Virus | Activity | Concentration (μg/mL) |

|---|---|---|---|

| Compound A | Tobacco Mosaic Virus | High Inhibition | 500 |

| Compound B | Mayaro Virus | Moderate Inhibition | 250 |

These compounds exhibited higher antiviral activities compared to standard agents, suggesting that modifications in the pyrazole structure could lead to enhanced efficacy against viral pathogens .

Case Studies

- Breast Cancer Study : In vitro studies on MDA-MB-231 cells revealed that treatment with derivative compounds led to significant apoptosis rates at concentrations as low as 1 μM. The mechanism was linked to increased caspase activity and morphological changes consistent with programmed cell death .

- Antiviral Efficacy Against TMV : A series of pyrazole derivatives were tested for their ability to inhibit TMV infection in plant models. The best-performing compounds demonstrated over 90% inhibition at optimal concentrations, showcasing their potential as agricultural antiviral agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-amino-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Multi-step synthesis typically involves coupling reactions (e.g., amide bond formation) between functionalized pyrazole and imidazole precursors. Key reagents include carbodiimides (e.g., EDC/HOBt) for carboxyl activation, while solvents like DMF or THF are commonly used. Reaction temperature (room temperature vs. reflux) and stoichiometric ratios of intermediates significantly impact purity and yield. For example, highlights the use of K₂CO₃ as a base in nucleophilic substitution reactions, which can be adapted for analogous systems .

Q. Which analytical techniques are prioritized for structural confirmation and purity assessment?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying substituent positions and connectivity, particularly for distinguishing between tautomeric forms of the imidazole ring. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight, while HPLC ensures purity (>98%). and emphasize the use of NMR and melting point analysis for validation .

Q. What protocols are recommended for evaluating solubility and thermal stability?

- Methodological Answer : Solubility is tested in solvents of varying polarity (e.g., DMSO, water, ethanol) via gravimetric or spectrophotometric methods. Thermal stability is assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), with degradation temperatures reported to guide storage conditions. notes thermal stability assessments for structurally related azetidine derivatives .

Advanced Research Questions

Q. How can molecular docking and interaction studies elucidate the compound’s mechanism of action?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) models interactions between the compound’s imidazole ring and biological targets (e.g., enzymes or receptors). Hydrogen bonding and π-π stacking with active-site residues are prioritized. Experimental validation involves enzymatic inhibition assays (e.g., IC₅₀ determination) and surface plasmon resonance (SPR) for binding affinity. highlights the imidazole moiety’s role as a hydrogen bond donor/acceptor in target engagement .

Q. How do researchers resolve contradictions in biological activity data across experimental models?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in cell-based vs. biochemical assays) are addressed through controlled variables:

- Cell Line Selection : Use isogenic cell lines to minimize genetic variability.

- Assay Conditions : Standardize pH, temperature, and incubation times.

- Orthogonal Assays : Validate results with complementary techniques (e.g., Western blotting alongside viability assays). suggests pathway-specific modulation (e.g., inflammation vs. proliferation) as a source of variability .

Q. What role does stereochemistry play in biological activity, and how is it analyzed?

- Methodological Answer : Enantiomers may exhibit divergent binding affinities due to chiral centers in the pyrazole or imidazole moieties. Chiral HPLC with polysaccharide columns separates enantiomers, while circular dichroism (CD) confirms absolute configuration. Biological activity comparisons (e.g., IC₅₀ for each enantiomer) guide structure-activity relationship (SAR) studies. underscores stereochemistry’s impact on target interactions .

Q. Which structural modifications enhance target specificity, and what empirical data support these modifications?

- Methodological Answer : Substituent engineering (e.g., fluorination of the pyrazole ring or alkylation of the imidazole nitrogen) improves selectivity. For example:

- Hydrophobic Groups : Enhance membrane permeability (logP optimization).

- Electron-Withdrawing Groups : Stabilize interactions with catalytic lysine residues in kinases. and demonstrate how 4-hydroxymethylpyrazole derivatives improve kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.